molecular formula C20H17FN2O6S B2890915 Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-35-4

Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2890915
CAS RN: 899959-35-4
M. Wt: 432.42
InChI Key: UHRMPLIGXJNFRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This could include its reactivity with different reagents, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its stability under various conditions .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate have potential as antimicrobial agents. For instance, certain heterocyclic compounds synthesized using this chemical have demonstrated significant antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019); (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Synthesis of Heterocyclic Compounds

The compound is a precursor for synthesizing various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, which are being studied for their antibacterial properties (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Applications in Organic Chemistry

It has been used in the synthesis of functionalized sulfones and various other organic compounds, demonstrating its versatility in chemical reactions (Maitane Fernández et al., 2014).

Potential in Corrosion Inhibition

Some derivatives have been evaluated as corrosion inhibitors for metals, showing significant effectiveness in protecting metal surfaces, particularly in industrial applications (P. Dohare et al., 2017).

Antioxidant Properties

Certain synthesized derivatives have shown potential antioxidant activities, which could be significant in various medical and industrial applications (S. George et al., 2010).

Agricultural Applications

Some synthesized compounds from this chemical have been evaluated for herbicidal activities, demonstrating potential as agricultural chemicals (Han Xu et al., 2008).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological targets, and the biochemical pathways it affects .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This could include information on the compound’s acute and chronic toxicity, carcinogenicity, and any safety precautions that need to be taken while handling it .

Future Directions

Future directions could involve potential applications of the compound, further studies that could be conducted to better understand its properties, and any modifications that could be made to its structure to improve its properties .

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O6S/c1-3-28-20(25)19-17(29-30(26,27)15-10-8-14(21)9-11-15)12-18(24)23(22-19)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRMPLIGXJNFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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